Cas no 7154-05-4 (4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;oxalic Acid)

4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;oxalic Acid structure
7154-05-4 structure
Product name:4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;oxalic Acid
CAS No:7154-05-4
MF:C21H24N2O4
MW:368.426265716553
CID:1753153
PubChem ID:245611

4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;oxalic Acid Chemical and Physical Properties

Names and Identifiers

    • 4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile;oxalic Acid
    • 4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile ethanedioate(1:1)
    • NSC57719
    • AC1Q5RJ6
    • AC1L6G92
    • CTK5D4575
    • AR-1F6911
    • NSC-57719
    • AG-K-19243
    • 4-(dimethylamino)-3-methyl-2,2-diphenylbutanenitrile ethanedioate(1:1); NSC57719; AC1Q5RJ6; AC1L6G92; CTK5D4575; AR-1F6911; NSC-57719; AG-K-19243;
    • DS-005327
    • 4-Dimethylamino-3-methyl-2,2-diphenyl-butanenitrile
    • 7154-05-4
    • DTXSID40288820
    • Inchi: InChI=1S/C19H22N2.C2H2O4/c1-16(14-21(2)3)19(15-20,17-10-6-4-7-11-17)18-12-8-5-9-13-18;3-1(4)2(5)6/h4-13,16H,14H2,1-3H3;(H,3,4)(H,5,6)
    • InChI Key: WEPRUQPSVANRJI-UHFFFAOYSA-N
    • SMILES: CC(CN(C)C)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2.C(=O)(C(=O)O)O

Computed Properties

  • Exact Mass: 368.17372
  • Monoisotopic Mass: 368.17360725g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 407
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų

Experimental Properties

  • Boiling Point: 402.9°C at 760 mmHg
  • Flash Point: 165.9°C
  • PSA: 101.63
  • LogP: 2.84958

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